CMV pp65(13-27)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

CMV pp65(13-27) is a biologically active peptide derived from the 65k lower matrix phosphoprotein of the human cytomegalovirus. This peptide comprises amino acid residues 13 to 27 and includes a nine-amino-acid sequence (LGPISGHVL) that matches the consensus binding motif for a major histocompatibility complex H2-Dd T-cell epitope .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

CMV pp65(13-27) is synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The synthesis involves sequentially adding protected amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, followed by cleavage from the resin and purification .

Industrial Production Methods

Industrial production of CMV pp65(13-27) involves large-scale SPPS, utilizing automated peptide synthesizers to ensure high yield and purity. The peptide is then purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and amino acid analysis .

Analyse Des Réactions Chimiques

Types of Reactions

CMV pp65(13-27) primarily undergoes peptide bond formation and cleavage reactions during its synthesis and degradation. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature .

Common Reagents and Conditions

Coupling Reagents: HBTU, HATU, or DIC are commonly used for peptide bond formation.

Deprotection Reagents: TFA (trifluoroacetic acid) is used to remove protecting groups from amino acids.

Cleavage Reagents: TFA is also used to cleave the peptide from the resin.

Major Products Formed

The primary product formed is the CMV pp65(13-27) peptide itself. Side products may include truncated or misfolded peptides, which are removed during purification .

Applications De Recherche Scientifique

Vaccine Development

CMV pp65 is frequently included in subunit vaccines aimed at eliciting robust immune responses. The peptide CMV pp65(13-27) is particularly relevant as it has been shown to induce specific CD8+ T cell responses, which are crucial for controlling CMV infection.

Case Study: Immunogenicity in Transplant Patients

A study demonstrated that vaccination with dendritic cells loaded with CMV pp65 mRNA resulted in a significant increase in CMV-specific T cell responses among healthy volunteers. This suggests the potential of using pp65 peptides in therapeutic vaccines for patients at risk of CMV reactivation, such as organ transplant recipients .

Immunotherapy

The immunomodulatory functions of pp65 make it a candidate for adaptive immunotherapy strategies. Specific T cell responses against pp65 can be harnessed to enhance antiviral immunity.

Data Table: T Cell Responses to pp65 Peptides

Diagnostic Applications

The detection of CMV infection is critical in clinical settings, particularly for immunocompromised patients. The pp65 antigenemia assay is a widely used diagnostic tool.

Case Study: Comparison of Detection Methods

In a comparative analysis involving kidney transplant patients, the pp65 antigenemia assay was found to be comparable in sensitivity to quantitative shell vial culture but less sensitive than PCR methods. This highlights its utility as a rapid detection method alongside other assays .

Mechanistic Studies

Research has elucidated the role of pp65 in modulating host immune responses. Understanding these mechanisms can inform therapeutic strategies.

Findings on Immune Modulation

Studies have shown that pp65 can dampen host antiviral responses by subverting transcription factor activation, which may allow for viral persistence . This characteristic underlines the importance of pp65 not only as a target for immune responses but also as a key player in viral pathogenesis.

Mécanisme D'action

CMV pp65(13-27) exerts its effects by binding to major histocompatibility complex molecules on antigen-presenting cells. This interaction presents the peptide to T cells, triggering an immune response. The peptide is recognized by T-cell receptors, leading to the activation and proliferation of cytotoxic T lymphocytes that target and destroy infected cells .

Comparaison Avec Des Composés Similaires

Similar Compounds

CMV pp65(1-12): Another peptide derived from the same protein but with different amino acid residues.

CMV pp65(28-40): A peptide covering a different region of the pp65 protein.

CMV pp71: Another tegument protein of cytomegalovirus with similar immunogenic properties.

Uniqueness

CMV pp65(13-27) is unique due to its specific amino acid sequence, which makes it a highly immunogenic epitope. This peptide’s ability to elicit strong T-cell responses distinguishes it from other peptides derived from the same protein .

Activité Biologique

Cytomegalovirus (CMV) pp65, particularly the peptide sequence pp65(13-27), is a significant target for immune responses in CMV infections. This section provides a detailed overview of its biological activity, including immunogenicity, T-cell responses, and clinical implications.

Overview of CMV pp65

CMV is a member of the herpesvirus family and can cause serious complications, especially in immunocompromised individuals. The pp65 protein (UL83) is one of the most abundant proteins expressed during CMV infection and plays a crucial role in eliciting T-cell responses. The peptide sequence pp65(13-27) has been identified as a critical epitope recognized by CD8+ T cells.

Immunogenicity of pp65(13-27)

Research indicates that the pp65(13-27) peptide is highly immunogenic, stimulating robust CD8+ T-cell responses. A study involving 76 seropositive individuals aged 70 years or older demonstrated that the presence of this peptide was associated with increased polyfunctional T-cell activity. Specifically, T cells reactive to this peptide exhibited multiple effector functions, including the production of cytokines like Interleukin-2 (IL-2), Tumor Necrosis Factor-alpha (TNF-α), and Interferon-gamma (IFN-γ) .

Case Studies and Clinical Findings

- Detection Methods : A comparative study evaluated real-time PCR and pp65 antigen assays for detecting CMV replication in hematopoietic stem cell transplant (HSCT) patients. It was found that detecting pp65 antigenemia was essential for initiating preemptive therapy with ganciclovir when more than one pp65-positive cell per 200,000 leukocytes was observed .

- T-cell Responses in Infants : In a cohort of infants with congenital or postnatal CMV infection, diverse CD8+ T-cell responses targeting multiple peptides from the pp65 protein were documented. Notably, the specificity and functional avidity of these responses evolved over time, indicating a robust adaptive immune response to CMV .

- Polyfunctional T-cell Maturation : Another study highlighted that both CD4+ and CD8+ T cells specific to CMV pp65 demonstrated maturation of polyfunctional capabilities with age. This maturation was characterized by an increase in cytotoxic potential correlated with higher serum levels of CMV-IgG .

Data Table: Summary of Key Findings

The biological activity of pp65(13-27) involves several mechanisms:

- Antigen Presentation : Dendritic cells play a crucial role in presenting the pp65 peptide to CD8+ T cells via Major Histocompatibility Complex (MHC) class I molecules. This cross-presentation is vital for priming anti-CMV CTL responses .

- Cytotoxic Activity : The activated CD8+ T cells can exert cytotoxic effects on infected cells through the release of perforin and granzymes, leading to apoptosis of CMV-infected cells.

Propriétés

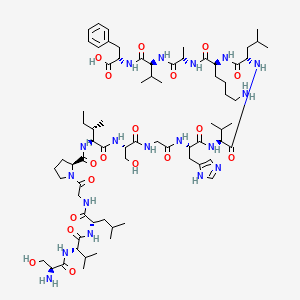

Formule moléculaire |

C72H118N18O18 |

|---|---|

Poids moléculaire |

1523.8 g/mol |

Nom IUPAC |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C72H118N18O18/c1-14-42(12)59(89-67(102)53-24-20-26-90(53)55(94)33-77-62(97)48(27-37(2)3)82-68(103)57(40(8)9)87-61(96)46(74)34-91)71(106)85-52(35-92)63(98)76-32-54(93)80-50(30-45-31-75-36-78-45)66(101)88-58(41(10)11)69(104)83-49(28-38(4)5)65(100)81-47(23-18-19-25-73)64(99)79-43(13)60(95)86-56(39(6)7)70(105)84-51(72(107)108)29-44-21-16-15-17-22-44/h15-17,21-22,31,36-43,46-53,56-59,91-92H,14,18-20,23-30,32-35,73-74H2,1-13H3,(H,75,78)(H,76,98)(H,77,97)(H,79,99)(H,80,93)(H,81,100)(H,82,103)(H,83,104)(H,84,105)(H,85,106)(H,86,95)(H,87,96)(H,88,101)(H,89,102)(H,107,108)/t42-,43-,46-,47-,48-,49-,50-,51-,52-,53-,56-,57-,58-,59-/m0/s1 |

Clé InChI |

MRFQMUFLGXDVOA-HARLEMSTSA-N |

SMILES isomérique |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)N |

SMILES canonique |

CCC(C)C(C(=O)NC(CO)C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C3CCCN3C(=O)CNC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CO)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.